Benzimidazole perylene

概述

描述

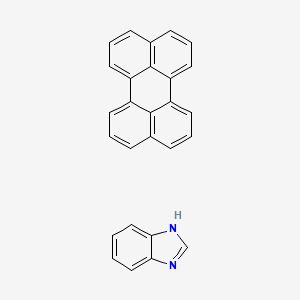

Benzimidazole perylene is a compound that combines the structural features of benzimidazole and perylene. Benzimidazole is a heterocyclic aromatic organic compound, while perylene is a polycyclic aromatic hydrocarbon. The fusion of these two structures results in a compound with unique optical and electronic properties, making it of significant interest in various scientific fields, including materials science and organic electronics.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole perylene typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with o-phenylenediamine. This reaction is usually carried out in a high-boiling solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The reaction yields this compound through the formation of imide bonds.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions: Benzimidazole perylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives of this compound.

Reduction: Reduced perylene derivatives.

Substitution: Halogenated this compound derivatives.

科学研究应用

Introduction to Benzimidazole Perylene

This compound combines the structural characteristics of benzimidazole—a bicyclic compound with nitrogen—and perylene, known for its stability and photophysical properties. This combination results in a compound that exhibits promising applications in energy storage, optoelectronics, and pharmaceuticals.

Applications in Energy Storage

2.1 Nonlinear Dielectric Materials

Recent studies have highlighted the potential of this compound as a nonlinear dielectric material suitable for energy storage devices. The compound exhibits a nonlinear dielectric response to electric fields, making it ideal for use in capacitors. These capacitors are essential for various applications across industrial and residential sectors due to their high charge-discharge rates and wide operating temperature ranges .

Key Properties:

- High charge-discharge rates

- Nonlinear dielectric response

- Modularity in synthesis

Table 1: Properties of this compound as Dielectric Material

| Property | Value |

|---|---|

| Dielectric Constant | High |

| Voltage Saturation | 40 V/μm |

| Thermal Stability | Excellent |

Applications in Medicinal Chemistry

3.1 Anticancer Activity

Benzimidazole derivatives have shown significant promise as anticancer agents. The electron-rich nitrogen heterocycles allow these compounds to interact with various therapeutic targets effectively. Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation and overcome drug resistance, making them valuable in precision medicine .

Case Study:

- Compound: 5-acetyl-2-arylbenzimidazoles

- Target: Bovine Viral Diarrhea Virus (BVDV)

- Efficacy: EC50 = 1.11 mM against BVDV

3.2 Antiviral Properties

Benzimidazole derivatives have also been investigated for their antiviral properties. Certain compounds have demonstrated effectiveness against viruses such as rotavirus and Lassa virus, showcasing the versatility of this chemical scaffold in developing new antiviral agents .

Table 2: Pharmacological Activities of Benzimidazole Derivatives

| Activity Type | Example Compounds | Efficacy |

|---|---|---|

| Anticancer | 5-nitro-1H-benzimidazoles | Potent against A-549, HCT-116 |

| Antiviral | Various derivatives | Effective against BVDV |

| Anti-inflammatory | Substituted derivatives | Inhibition of COXs |

Applications in Optoelectronics

4.1 Organic Field-Effect Transistors (OFETs)

This compound derivatives are being explored for use in organic field-effect transistors due to their favorable electronic properties and thermal stability. Their solubility issues have been addressed through chemical modifications, enhancing their applicability in electronic devices .

4.2 Photothermal Therapy

Recent advances indicate that this compound compounds can be utilized in phototheranostics—combining diagnosis and treatment—due to their strong fluorescence properties and biocompatibility . This makes them suitable candidates for bioimaging and targeted cancer therapies.

作用机制

Benzimidazole perylene can be compared with other similar compounds such as:

Perylene diimide: Known for its use in organic electronics and as a dye.

Benzimidazole derivatives: Widely used in pharmaceuticals for their antimicrobial and anticancer properties.

Uniqueness: this compound stands out due to its combined optical and electronic properties, making it suitable for applications in both biological imaging and electronic devices. Its ability to undergo various chemical modifications further enhances its versatility in scientific research.

相似化合物的比较

- Perylene diimide

- Benzimidazole derivatives

- Perylene tetracarboxylic dianhydride

生物活性

Benzimidazole perylene, a derivative of the benzimidazole family, has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Benzimidazole Compounds

Benzimidazoles are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities. They exhibit various pharmacological effects, including antiviral , anticancer , antimicrobial , and antifungal properties. The structural versatility of benzimidazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets .

Synthesis and Characterization

The synthesis of benzimidazole derivatives typically involves reactions between o-phenylenediamine and carboxylic acids or other electrophiles. For instance, this compound can be synthesized through a multi-step process involving cyclization reactions that incorporate perylene derivatives into the benzimidazole framework. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

This compound derivatives have shown promising anticancer activity across various cancer cell lines. For example, studies indicate that certain derivatives exhibit selective cytotoxicity against breast cancer (MCF-7) and lung cancer (HCC827) cell lines with IC50 values in the low micromolar range. The structure-activity relationship suggests that substituents at specific positions on the benzimidazole ring significantly influence anticancer potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| This compound | HCC827 | 6.26 |

| This compound | NCI-H358 | 6.48 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains. Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with hydroxyl substitutions showed effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Hydroxy-substituted this compound | S. aureus | 8 |

| Hydroxy-substituted this compound | E. coli | 16 |

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral potential against several viral strains, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at the nitrogen atoms or carbon positions can lead to variations in biological potency and selectivity:

- Position 1 Substituents: Influence binding affinity to target enzymes.

- Position 2 Substituents: Affect solubility and bioavailability.

- Position 5/6 Substituents: Modulate interaction with nucleic acids.

Research has shown that specific functional groups can enhance the activity against targeted diseases while minimizing side effects .

Case Studies

- Anticancer Study : A recent study evaluated a series of this compound derivatives for their anticancer effects against multiple cancer cell lines. The results indicated that compounds with electron-donating groups at position 5 exhibited enhanced cytotoxicity compared to their counterparts .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of various substituted benzimidazoles, demonstrating that hydroxyl and methoxy groups significantly improved activity against resistant strains of bacteria .

属性

IUPAC Name |

1H-benzimidazole;perylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIFVSJBFGYDFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619952 | |

| Record name | 1H-Benzimidazole--perylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79534-91-1 | |

| Record name | 1H-Benzimidazole--perylene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of benzimidazole perylene (BZP)?

A1: this compound (BZP) is primarily known for its excellent light-absorbing properties, making it a suitable candidate for applications in organic electronics. Research shows its effectiveness as a photogenerator material in image sensor arrays and xerographic photoreceptors. [, ].

Q2: How does BZP perform as a photogenerator material compared to other organic pigments?

A2: Studies have demonstrated that BZP, when used in evaporated thin film form, exhibits superior carrier generation efficiency compared to its particle dispersion form in xerographic photoreceptors. Specifically, BZP evaporated films achieved almost double the efficiency. []

Q3: What causes the difference in carrier generation efficiency between BZP thin films and particle dispersions?

A3: Time-resolved fluorescence measurements suggest that the reduced efficiency in particle dispersions stems from exciton bulk trapping. This phenomenon limits the number of excitons reaching the interface between BZP and the hole transport layer (typically tetraphenyldiamine, TPD), hindering efficient carrier generation which relies on exciton dissociation at this interface. []

Q4: Can you elaborate on the role of TPD in devices utilizing BZP?

A4: Tetraphenyldiamine (TPD) acts as a hole transport layer in conjunction with BZP. The BZP/TPD interface is crucial for carrier generation, where excitons dissociate into electron-hole pairs. The TPD layer then facilitates the transport of holes generated during this process. [, ]

Q5: Are there methods to improve the solubility of BZP for processing and device fabrication?

A5: Yes, a Lewis acid pigment solubilization (LAPS) process has been developed to enhance the solubility of BZP and other heterocyclic pigments. This method utilizes a Lewis acid, such as aluminum chloride, in nitromethane to dissolve BZP, facilitating the fabrication of thin film devices. []

Q6: Are there known structural differences between different forms of BZP?

A7: Yes, BZP exists in both cis and trans forms. Both forms have been structurally characterized using X-ray crystallography. The trans form exhibits a planar structure with a center of symmetry, while the cis form, although planar, lacks a center of symmetry due to orientational disorder. [, ]

Q7: Have any modifications been made to the BZP structure to improve its properties?

A8: Yes, researchers have synthesized novel bridged double this compound derivatives and studied their optical properties and film morphology [, ]. Additionally, the introduction of perfluoroalkyl substituents to the BZP core has been explored to enhance solubility, thermal stability, and overall stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。